Benzothiazole, 6-isothiocyanato-
Description
Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry Research
The benzothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. tandfonline.comwikipedia.org This structural motif is not only prevalent in various natural products, such as firefly luciferin, but also forms the backbone of numerous synthetic compounds with significant biological activities. wikipedia.orgjchemrev.comjchemrev.com The planarity of the benzothiazole ring system and its electron-rich nature make it an attractive core for medicinal chemists. wikipedia.orgjchemrev.com
Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic activities. tandfonline.comjchemrev.comnih.govbenthamdirect.comtandfonline.com The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to influence the biological activity of the resulting compounds. researchgate.net This adaptability has led to the development of clinically used drugs and has established the benzothiazole scaffold as a "privileged structure" in drug discovery. tandfonline.comjchemrev.comresearchgate.netpcbiochemres.com Furthermore, the unique photophysical properties of certain benzothiazole derivatives have led to their application as fluorescent probes for detecting various analytes, including metal ions and biomolecules. researchgate.netnih.govresearchgate.net
Academic Context of Isothiocyanate Functionality in Organic Synthesis and Chemical Biology
The isothiocyanate functional group (-N=C=S) is a highly reactive moiety that plays a crucial role in both organic synthesis and chemical biology. wikipedia.org Isothiocyanates are known for their electrophilic nature, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups. wikipedia.org This reactivity is harnessed in organic synthesis to construct a variety of heterocyclic compounds and other complex organic molecules. wikipedia.orgrsc.org The synthesis of isothiocyanates themselves can be achieved through several methods, including the reaction of primary amines with carbon disulfide followed by treatment with a desulfurating agent. organic-chemistry.org
In the realm of chemical biology, isothiocyanates are recognized for their presence in numerous naturally occurring compounds, particularly in cruciferous vegetables, where they are derived from glucosinolates. wikipedia.org These natural isothiocyanates have been studied for their potential health benefits, including antimicrobial and anticancer properties. rsc.org The reactivity of the isothiocyanate group makes it a valuable tool for biochemists and molecular biologists. It can be used to label proteins and other biomolecules, acting as a chemical probe to study biological processes. researchgate.net The ability to form stable covalent bonds with biological targets is a key feature that underpins their utility in these applications.
Historical Development of Research on Benzothiazole-Isothiocyanate Conjugates
The convergence of research on benzothiazole and isothiocyanate functionalities has led to the development of benzothiazole-isothiocyanate conjugates. While the synthesis of various benzothiazole derivatives has a long history, the specific attachment of an isothiocyanate group at the 6-position represents a more targeted approach in medicinal and materials chemistry.
Early research into benzothiazoles focused on their synthesis and the exploration of their fundamental chemical properties. The discovery of the diverse biological activities of benzothiazole derivatives spurred further investigation into creating new analogues with enhanced or specific pharmacological effects. tandfonline.combenthamdirect.com The isothiocyanate group, with its known reactivity and biological significance, became an attractive functional group to incorporate into the benzothiazole scaffold. wikipedia.orgrsc.org
The synthesis of compounds like 2-amino-6-methylbenzothiazole, a precursor that could potentially be converted to a 6-isothiocyanato derivative, has been documented in various synthetic procedures. orgsyn.org The development of methods to introduce the isothiocyanate group onto the benzothiazole ring, likely through the conversion of an amino group, marks a key step in the history of these conjugates. nih.gov This strategic combination of a biologically active scaffold with a reactive functional group has opened up new avenues for designing targeted therapeutic agents and functional materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4N2S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
6-isothiocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H4N2S2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H |
InChI Key |
DZABNZCIFXHLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)SC=N2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Benzothiazole, 6 Isothiocyanato and Its Analogues
Direct Synthesis Approaches to Benzothiazole (B30560), 6-isothiocyanato-
The direct synthesis of "Benzothiazole, 6-isothiocyanato-" typically involves the formation of the benzothiazole ring system with the isothiocyanate group or a precursor already in place on one of the starting materials.
The construction of the "Benzothiazole, 6-isothiocyanato-" scaffold relies on the availability of key precursors. A common strategy involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) source. For the synthesis of 6-substituted benzothiazoles, a para-substituted aniline is a crucial starting material. researchgate.netindexcopernicus.com For instance, the synthesis of 2-amino-6-substituted benzothiazoles can be achieved using p-substituted anilines and sodium or potassium thiocyanate. researchgate.netindexcopernicus.com
Another important precursor is 2-aminothiophenol (B119425), which can be condensed with various electrophilic partners to form the benzothiazole ring. ekb.egnih.gov The synthesis of 2-substituted benzothiazoles often utilizes the condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govbohrium.com
The table below summarizes key precursors for the synthesis of the benzothiazole core.
| Precursor Class | Specific Examples | Resulting Benzothiazole Moiety |
| Substituted Anilines | p-Toluidine, 4-Fluoroaniline, 4-Chloroaniline | 2-Amino-6-methylbenzothiazole, 2-Amino-6-fluorobenzothiazole, 2-Amino-6-chlorobenzothiazole |
| Aminothiophenols | 2-Aminothiophenol | Core benzothiazole structure |
| Thiocyanates | Sodium thiocyanate, Potassium thiocyanate | Provides the sulfur and nitrogen atoms for the thiazole (B1198619) ring |
| Carbonyl Compounds | Benzaldehyde, Acetophenone | Forms 2-substituted benzothiazoles |
The conditions for synthesizing benzothiazoles vary widely depending on the chosen precursors and desired substitution pattern. Acid catalysis is frequently employed in the cyclization of anilines with thiocyanates. For example, sulfuric acid can be used to catalyze the formation of 2-amino-6-substituted benzothiazoles from p-substituted anilines and sodium thiocyanate. researchgate.netindexcopernicus.com
Oxidative cyclization is another key strategy. The reaction of 4-substituted anilines with potassium thiocyanate can lead to the formation of thioureas, which are then oxidatively cyclized using bromine to yield 2-amino-6-substituted-carbonyl benzothiazoles. researchgate.net Similarly, catalytic bromine is used in the cyclization of 3-chloro-4-fluoroaniline (B193440) and potassium thiocyanate. researchgate.net
Transition metal catalysis has also emerged as a powerful tool. Palladium catalysts, such as Pd(PPh₃)₄, can be used for the synthesis of 2-aminobenzothiazoles from 2-chloroanilines and dithiocarbamates. organic-chemistry.org Copper-catalyzed methods are also prevalent for the formation of 2-substituted benzothiazoles. mdpi.com
The following table outlines various reaction conditions and catalysts.
| Reaction Type | Catalyst/Reagent | Precursors | Product Type |
| Acid-catalyzed cyclization | Sulfuric acid | p-Substituted aniline, Sodium thiocyanate | 2-Amino-6-substituted benzothiazole |
| Oxidative cyclization | Bromine | 4-Substituted aniline, Potassium thiocyanate | 2-Amino-6-substituted-carbonyl benzothiazole |
| Transition metal catalysis | Pd(PPh₃)₄, t-BuOK | 2-Chloroaniline, Dithiocarbamate (B8719985) | 2-Aminobenzothiazole |
| Electrophilic bromination | Benzyltrimethylammonium (B79724) tribromide | Substituted arylthioureas | 2-Aminobenzothiazoles |
Optimizing reaction yields and ensuring scalability are critical for the practical application of synthetic methods. For the synthesis of 2-amino-6-substituted benzothiazoles, careful control of reaction temperature and stoichiometry is essential. researchgate.net The one-pot synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and anilines using benzyltrimethylammonium tribromide has been shown to produce good yields under mild conditions. researchgate.net
The use of solid-phase synthesis techniques can facilitate purification and improve scalability. Furthermore, gram-scale preparations of benzothiazoles have been successfully demonstrated using certain methodologies, indicating their potential for larger-scale production. organic-chemistry.org Research has shown that aldehydes with electron-withdrawing groups at the meta or para position of the aryl group can lead to higher yields of the corresponding benzothiazole derivatives. mdpi.com
Functional Group Interconversions Leading to the Isothiocyanate Moiety
In many synthetic routes, the isothiocyanate group is introduced late in the sequence through functional group interconversion. youtube.com This approach allows for the initial construction and purification of the core benzothiazole structure, followed by the transformation of a suitable functional group into the desired isothiocyanate.
A common precursor to the isothiocyanate group is an amine. The 2-amino group on the benzothiazole ring can be converted to an isothiocyanate. For example, 2-amino-6-substituted benzothiazoles can serve as a key intermediate. The amino group can be reacted with thiophosgene (B130339) or a related reagent to generate the isothiocyanate functionality.
Another strategy involves the use of a thiourea (B124793) intermediate. The reaction of an aminobenzothiazole with a source of thiocarbonyl, such as carbon disulfide, followed by further reaction, can lead to the formation of the isothiocyanate. nih.gov
Green Chemistry Principles in Benzothiazole, 6-isothiocyanato- Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact. bohrium.com This includes the use of greener solvents, catalysts, and energy sources.
Water has been explored as a green solvent for the synthesis of benzothiazoles. organic-chemistry.org For instance, the condensation of o-amino(thio)phenols and aldehydes can be carried out in an aqueous medium using a reusable acid catalyst like samarium triflate. organic-chemistry.org
Microwave-assisted synthesis has emerged as an energy-efficient method that can significantly reduce reaction times and improve yields. mdpi.comijzi.net The use of glycerol (B35011) as a green solvent in microwave-assisted synthesis of benzothiazole derivatives has been reported to give higher yields compared to conventional heating methods. ijzi.net
Catalyst choice also plays a crucial role in green synthesis. The development of metal-free catalytic systems is a significant area of research. organic-chemistry.org Additionally, the use of recyclable catalysts, such as certain nanoparticles, aligns with green chemistry principles by reducing waste. ekb.eg Some studies have focused on solvent-free reaction conditions, which completely eliminate the need for solvents, thereby reducing waste and potential environmental hazards. ekb.egairo.co.in
Design and Synthesis of Benzothiazole, 6-isothiocyanato- Analogues with Modified Benzothiazole Cores
The synthesis of analogues of "Benzothiazole, 6-isothiocyanato-" with modified benzothiazole cores is driven by the need to explore structure-activity relationships for various applications. Modifications can be made to the benzene (B151609) ring of the benzothiazole system or at the 2-position.
For instance, the introduction of different substituents at various positions of the benzothiazole ring can be achieved by starting with appropriately substituted anilines or 2-aminothiophenols. nih.govderpharmachemica.com The synthesis of 6-substituted 2-aminobenzothiazoles allows for the introduction of a wide range of functional groups at the 6-position. nih.gov These can include electron-donating or electron-withdrawing groups, which can modulate the electronic properties and biological activity of the final molecule. nih.gov
Reactivity and Reaction Pathways Involving the Isothiocyanate Moiety and Benzothiazole Core
Nucleophilic Addition Reactions of the Isothiocyanate Group
The carbon atom of the isothiocyanate moiety is highly electrophilic and readily undergoes nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of derivatives.
Reaction Kinetics and Mechanistic Elucidation in Academic Systems
The kinetics of nucleophilic addition to isothiocyanates are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the benzothiazole (B30560) ring. Mechanistic studies often involve computational models, such as density functional theory (DFT), to investigate reaction pathways and transition states. researchgate.net For instance, the reaction mechanism for the formation of benzothiazole derivatives from N-arylthioureas has been computationally investigated to understand substrate reactivity. researchgate.net These studies help in optimizing reaction conditions and predicting the outcomes of new synthetic routes.
Formation of Urea (B33335), Thiourea (B124793), and Carbamate (B1207046) Derivatives
The reaction of 6-isothiocyanato-benzothiazole with primary or secondary amines leads to the formation of the corresponding N,N'-disubstituted thiourea derivatives. Similarly, reaction with alcohols in the presence of a suitable catalyst can yield carbamate analogs, while reaction with water would lead to the unstable dithiocarbamic acid, which can decompose. The synthesis of various urea and thiourea derivatives of benzothiazole has been extensively reported. mdpi.comtandfonline.comresearchgate.netnih.gov For example, N-(6-substituted-benzothiazol-2-yl)-N'-(benzoyl)thioureas have been synthesized from 6-substituted-2-aminobenzothiazoles and substituted benzoyl isothiocyanates. mdpi.com The formation of these derivatives is a cornerstone of the utility of 6-isothiocyanato-benzothiazole in medicinal chemistry and materials science. tandfonline.comnih.gov
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent | Product Type | Reference |
|---|---|---|---|
| Amine | R-NH2 | Thiourea | mdpi.com |
| Hydrazine (B178648) | H2NNH2 | Thiosemicarbazide | tandfonline.com |
| N-Aminomorpholine | C4H10N2O | Urea derivative | tandfonline.com |
| Ethyl glycinate | C4H9NO2 | Ester derivative | tandfonline.com |
Cyclization Reactions Initiated by the Isothiocyanate Moiety
The isothiocyanate group can act as an anchor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often proceed through an initial nucleophilic addition to the isothiocyanate, followed by a subsequent ring-closing step. For instance, the reaction of isothiocyanates with ortho-substituted anilines bearing bis-nucleophiles can lead to substituted 2-aminobenzazole derivatives through an intramolecular oxidative cyclodesulfurization. organic-chemistry.org Similarly, intramolecular cyclization of thioformanilides using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can produce substituted benzothiazoles. organic-chemistry.org
The synthesis of various heterocyclic systems can be achieved through these cyclization pathways. For example, the reaction of allenyl isothiocyanate with various nucleophiles can lead to functionalized 5-methylthiazoles. researchgate.net These types of reactions are valuable for creating complex molecular architectures from relatively simple starting materials.
Electrophilic and Nucleophilic Reactivity of the Benzothiazole Ring System
The benzothiazole ring itself can participate in both electrophilic and nucleophilic reactions. The benzene (B151609) portion of the ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents. The thiazole (B1198619) ring is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. wikipedia.org However, under certain conditions, electrophilic substitution can occur.
Conversely, the benzothiazole ring can be susceptible to nucleophilic attack, particularly at the C2 position. thieme-connect.de The presence of a good leaving group at this position facilitates nucleophilic substitution. Furthermore, the thiazole ring can undergo ring-opening reactions under basic conditions. thieme-connect.de The reactivity of the benzothiazole core is a key aspect of its chemistry, allowing for a wide range of modifications. thieme-connect.deresearchgate.net
Regioselectivity and Stereoselectivity in Reactions Involving Benzothiazole, 6-isothiocyanato-
In reactions involving 6-isothiocyanato-benzothiazole, regioselectivity is a critical consideration. For instance, in electrophilic substitution reactions on the benzothiazole ring, the position of the incoming electrophile is influenced by the directing effects of both the thiazole ring and the isothiocyanate group.
Stereoselectivity becomes important when chiral centers are formed during a reaction. While the parent molecule is achiral, reactions that introduce new stereocenters can potentially lead to a mixture of stereoisomers. The control of regioselectivity and stereoselectivity is a significant challenge and an active area of research in the synthesis of complex benzothiazole derivatives. For example, the synthesis of 2-pyrazolinylthiazoles from the reaction of 2-hydrazinothiazoles with unsymmetrical β-diketones demonstrates the importance of understanding the relative reactivity of different functional groups to control the regiochemical outcome. researchgate.net
Derivatization Strategies and Structure Research Utility Relationships of Benzothiazole, 6 Isothiocyanato
Strategic Derivatization for Enhanced Research Tool Development
The development of advanced research tools from Benzothiazole (B30560), 6-isothiocyanato- hinges on strategic derivatization to enhance its utility. A primary approach involves the creation of fluorescent probes for the detection of protein aggregates, which are hallmarks of several neurodegenerative diseases. For instance, novel push-pull benzothiazole derivatives have been designed and synthesized to detect β-amyloid (Aβ) and α-synuclein (α-syn) aggregates. nih.gov These derivatives exhibit a significant increase in fluorescence intensity upon binding to these protein aggregates in solution. nih.gov This property makes them valuable for preclinical studies using fluorescence microscopy on human brain tissue. nih.gov
Another key strategy is the development of probes that can be used in various analytical techniques. By reacting isothiocyanates with ammonia, thiourea (B124793) derivatives can be formed. This derivatization provides a UV-absorbing chromophore, making the resulting compounds suitable for liquid chromatography analysis. nih.gov This method is applicable to both hydrophobic and hydrophilic isothiocyanates and can also be used to analyze reactive dithiocarbamate (B8719985) adducts, which are common in biological matrices. nih.gov
Furthermore, the isothiocyanate group's reactivity can be harnessed to create tools for studying protein interactions. Benzyl-isothiocyanate-activated fluorescent dyes, developed through fragment-based approaches, have shown promise as labeling agents. researchgate.net These molecules can be compared against established agents like fluorescein (B123965) isothiocyanate to assess their reactivity and selectivity at different pH levels. researchgate.net
Modification of the Benzothiazole Ring for Specific Research Applications
Modifications to the benzothiazole ring itself are crucial for tailoring the properties of Benzothiazole, 6-isothiocyanato- based research tools. The position and nature of substituents on the benzothiazole core significantly influence the resulting molecule's biological and photophysical properties. benthamscience.comresearchgate.net For example, substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities. benthamscience.comresearchgate.net
In the context of developing fluorescent probes, substitutions on the benzothiazole ring can modulate the electronic properties of the molecule, leading to changes in its fluorescence characteristics. For instance, the synthesis of push-pull benzothiazole derivatives with different substituents has been explored to create probes for detecting protein aggregates like β-amyloid and α-synuclein. nih.gov Similarly, theoretical studies on benzothiazole-based fluorescent probes for hydrazine (B178648) have shown that introducing amino or cyano groups can influence the excited-state intramolecular proton transfer (ESIPT) behavior and photophysical properties. researchgate.net
The synthesis of various 2-substituted benzothiazoles is a major area of research, with methods focusing on the cyclization of precursors or the direct modification of the benzothiazole ring. nih.govmdpi.com These synthetic strategies allow for the introduction of a wide range of functional groups at the 2-position, enabling the creation of diverse libraries of compounds for screening in different research applications. nih.govmdpi.com For example, the reaction of 2-aminothiophenols with various aldehydes is a common method for synthesizing 2-substituted benzothiazoles. researchgate.net
Table 1: Examples of Benzothiazole Ring Modifications and Their Research Applications
| Modification | Research Application | Reference |
|---|---|---|
| Push-pull substituents | Fluorescent probes for protein aggregates | nih.gov |
| Amino and cyano groups | Modulating photophysical properties of fluorescent probes | researchgate.net |
| Various C-2 substituents | Creating diverse compound libraries for screening | nih.govmdpi.com |
| Substituents at C-6 | Influencing biological activity | benthamscience.comresearchgate.net |
Conjugation Chemistry with the Isothiocyanate Group for Bioconjugation Research
The isothiocyanate (-N=C=S) group of Benzothiazole, 6-isothiocyanato- is a key functional handle for bioconjugation, allowing for the covalent attachment of the benzothiazole scaffold to biomolecules. This electrophilic group readily reacts with nucleophilic residues on proteins, such as the primary amines of lysine (B10760008) residues and the thiol groups of cysteine residues. researchgate.netresearchgate.net The pH of the reaction environment plays a critical role in determining the selectivity of this reaction. Under more alkaline conditions (pH 9-11), the reaction with amines to form a stable thiourea linkage is favored. researchgate.net Conversely, at a more neutral to slightly basic pH (6-8), the isothiocyanate group can react with thiols to form a dithiocarbamate linkage. researchgate.net
This differential reactivity allows for controlled and site-specific labeling of proteins. For example, the development of a benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold has been investigated for its reactivity and selectivity with different amino acids at various pH levels. researchgate.netnih.gov The conjugation of such dyes to antibodies, like trastuzumab, has been achieved by reacting the isothiocyanate with free cysteines that are exposed after the reduction of interchain disulfide bonds. researchgate.netnih.gov
The conjugation conditions are often optimized to prevent hydrolysis of the isothiocyanate group and to ensure the solubility of all components. osti.gov For instance, a mixture of acetonitrile (B52724) and a minimal amount of water with an organic base like triethylamine (B128534) can be used to facilitate the smooth conjugation to form the thiourea product. osti.gov
Table 2: Reactivity of the Isothiocyanate Group with Amino Acid Residues
| Amino Acid Residue | Functional Group | Reaction Product | Optimal pH | Reference |
|---|---|---|---|---|
| Lysine | Primary amine | Thiourea | 9-11 | researchgate.net |
| Cysteine | Thiol | Dithiocarbamate | 6-8 | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Benzothiazole, 6-isothiocyanato- derivatives influences their function as research tools. These studies systematically alter the molecule's structure and evaluate the impact on its properties, providing valuable insights for the rational design of improved research probes and agents.
In the context of fluorescent probes for neurodegenerative disease research, SAR studies have been conducted on benzothiazole derivatives to understand their binding affinity for protein aggregates. For example, studies on pyridinyl-butadienyl-benzothiazole (PBB3) analogs, where the butadiene bridge was replaced with other linkers like 1,2,3-triazole, amide, and ester moieties, revealed that these modifications significantly affected their ability to visualize neurofibrillary tangles (NFTs) and Aβ plaques in human brain sections. rsc.org
SAR studies have also been crucial in the development of benzothiazole derivatives as multifunctional agents. For instance, research on benzothiazoles bearing a five-membered ring system has explored their potential as antioxidant agents, with SAR studies helping to identify the structural features that contribute to their free radical scavenging and UV-filtering properties. nih.gov
Furthermore, SAR studies on isothiocyanates have been conducted to understand their H₂S releasing properties. The electronic nature of the substituent on the aromatic ring has been shown to be a key factor, with electron-withdrawing groups enhancing the electrophilicity of the isothiocyanate carbon and promoting the release of H₂S. nih.gov For instance, 3-pyridyl-isothiocyanate was identified as a potent H₂S donor due to the electron-deficient nature of the pyridine (B92270) ring. nih.gov
The insights gained from SAR studies are critical for the iterative process of designing and synthesizing more effective and specific Benzothiazole, 6-isothiocyanato- based tools for non-clinical research.
Molecular Interaction Studies and Mechanistic Biological Applications of Benzothiazole, 6 Isothiocyanato Non Clinical
Utilization as Chemical Probes for Cellular and Molecular Research
The unique chemical properties of Benzothiazole (B30560), 6-isothiocyanato- make it a promising candidate for use as a chemical probe in cellular and molecular research. The benzothiazole scaffold is known for its fluorescent properties, while the isothiocyanate group provides a reactive handle for covalent modification of biomolecules.
Fluorescent Labeling of Biomolecules for Research Detection and Analysis
The isothiocyanate group (—N=C=S) is a well-established reactive moiety for the fluorescent labeling of biomolecules. It readily reacts with primary amine groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. This covalent attachment allows for the permanent tagging of proteins and other amine-containing biomolecules.
The benzothiazole core, on the other hand, can serve as a fluorophore. Benzothiazole derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by modifying their chemical structure. Therefore, Benzothiazole, 6-isothiocyanato- could potentially be used as a fluorescent labeling agent to tag and visualize biomolecules in research settings. This would enable researchers to track the localization, movement, and interactions of proteins and other molecules within cells and in vitro systems.
Design and Application of Ratiometric Fluorescent Probes
Ratiometric fluorescent probes offer a significant advantage over traditional intensity-based probes by providing a built-in correction for environmental effects and probe concentration. These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte.
Benzothiazole-based fluorescent sensors have been developed for the ratiometric detection of various ions and small molecules. nih.gov The design of such probes often involves modulating the intramolecular charge transfer (ICT) or other photophysical processes of the benzothiazole fluorophore upon analyte binding. The isothiocyanate group in Benzothiazole, 6-isothiocyanato- could be utilized to anchor the probe to a specific cellular location or biomolecule, allowing for targeted ratiometric sensing. For instance, it could be conjugated to a protein of interest to create a biosensor that reports on the local concentration of a specific analyte.
Investigation of Molecular Targets and Binding Mechanisms in In Vitro Systems
The benzothiazole scaffold is a privileged structure in medicinal chemistry and has been shown to interact with a variety of biological targets. The isothiocyanate group can also contribute to the biological activity of the molecule through covalent interactions.
Enzyme Inhibition Mechanism Research (e.g., Carbonic Anhydrase)
Benzothiazole derivatives, particularly those bearing a sulfonamide group, are well-known inhibitors of carbonic anhydrases (CAs). nih.govresearchgate.nettandfonline.com These enzymes play crucial roles in various physiological processes. While the 6-isothiocyanato- substituent is different from the typical sulfonamide group, isothiocyanates themselves have been investigated as inhibitors of various enzymes. The electrophilic nature of the isothiocyanate carbon atom makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, leading to covalent modification and inhibition.
Therefore, it is plausible that Benzothiazole, 6-isothiocyanato- could act as an inhibitor of carbonic anhydrase or other enzymes. Research in this area would involve in vitro enzyme activity assays to determine the inhibitory potency and kinetic studies to elucidate the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).
Protein-Ligand Interaction Analysis for Research Purposes
Understanding the interactions between a small molecule and its protein target is fundamental for elucidating its mechanism of action. Isothiocyanates are known to form covalent bonds with proteins, primarily by reacting with the thiol groups of cysteine residues and the amino groups of lysine residues. nih.gov
In the context of Benzothiazole, 6-isothiocyanato-, the isothiocyanate group would be the primary driver of covalent protein-ligand interactions. The benzothiazole core would contribute to non-covalent interactions, such as hydrophobic and aromatic stacking interactions, which would influence the binding affinity and specificity of the compound for a particular protein. Techniques such as mass spectrometry could be employed to identify the specific amino acid residues that are modified by the isothiocyanate group, providing valuable insights into the binding site and the mechanism of interaction.
Role in Biochemical Pathway Modulation Research (Molecular Level)
By interacting with specific molecular targets, small molecules can modulate the activity of entire biochemical pathways. Isothiocyanates derived from natural sources have been shown to influence various signaling pathways involved in cellular processes such as inflammation and cell growth. researchgate.net
Given the reactivity of the isothiocyanate group and the biological relevance of the benzothiazole scaffold, Benzothiazole, 6-isothiocyanato- could potentially modulate biochemical pathways through the covalent modification of key regulatory proteins. For example, it could inhibit an enzyme that is a critical component of a signaling cascade or modify a transcription factor to alter gene expression. Research in this area would involve treating cells or in vitro systems with the compound and then using techniques such as Western blotting or reporter gene assays to assess the activity of specific pathways.
Application in Affinity Labeling and Target Identification Methodologies
The unique chemical properties of Benzothiazole, 6-isothiocyanato- make it a valuable tool in chemical biology, particularly for the identification and characterization of protein targets through affinity labeling. This technique leverages the covalent modification of proteins by a reactive probe to facilitate their isolation and subsequent identification.
The isothiocyanate (-N=C=S) group is a key functional moiety that acts as an electrophile, readily reacting with nucleophilic residues on proteins. nih.govresearchgate.net This reactivity is the foundation of its application in affinity labeling. The benzothiazole core, on the other hand, can be designed to have an affinity for the binding site of a specific protein or class of proteins, thereby directing the reactive isothiocyanate group to a localized environment. This targeted reactivity increases the specificity of the labeling.
The general methodology for utilizing a compound like Benzothiazole, 6-isothiocyanato- in target identification involves several key steps:
Incubation: The probe is incubated with a complex biological sample, such as a cell lysate or even intact cells. The benzothiazole moiety guides the molecule to its potential protein targets.
Covalent Labeling: The isothiocyanate group forms a stable covalent bond, typically with the thiol group of cysteine residues or the amine group of lysine residues on the target protein.
Enrichment of Labeled Proteins: The now covalently tagged proteins can be enriched and isolated from the complex mixture. This is often achieved by incorporating a "handle" into the probe, such as a biotin tag, which allows for affinity purification on a streptavidin resin.
Identification of Target Proteins: The enriched proteins are then identified using proteomics techniques, most commonly mass spectrometry. By analyzing the peptide fragments, the specific protein that was labeled, and even the precise amino acid residue that was modified, can be determined.
While direct studies on the application of Benzothiazole, 6-isothiocyanato- in affinity labeling are not extensively documented in the current body of scientific literature, the principles of its use can be inferred from studies on other isothiocyanate-containing molecules. For instance, research on isothiocyanates like benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) has successfully identified specific protein targets.
A notable example is the identification of tubulin as a direct target of these isothiocyanates. nih.gov In studies using human lung cancer A549 cells, researchers demonstrated that these compounds disrupt microtubule polymerization and induce mitotic arrest and apoptosis. nih.gov Through proteomic analysis, it was determined that isothiocyanates covalently modify tubulin. nih.gov Specifically, mass spectrometry identified Cysteine 347 (Cys347) of α-tubulin as a site of modification by benzyl isothiocyanate. nih.gov
This type of specific finding highlights the power of isothiocyanate probes in elucidating the molecular mechanisms of bioactive compounds. A similar approach using Benzothiazole, 6-isothiocyanato- would be expected to yield valuable information about its protein interaction partners.
The detailed research findings from such a hypothetical study could be summarized in a data table, as illustrated by the example below based on the findings for other isothiocyanates:
| Probe Compound | Cell Line/Organism | Identified Protein Target | Specific Site of Modification | Methodology |
| Benzyl isothiocyanate (BITC) | Human lung cancer A549 cells | α-tubulin | Cysteine 347 | 2D Gel Electrophoresis, Mass Spectrometry |
This structured approach allows for the clear presentation of key experimental results and facilitates the understanding of the specific molecular interactions of the probe. The application of Benzothiazole, 6-isothiocyanato- in similar affinity labeling and target identification methodologies holds the potential to uncover novel protein targets and provide deeper insights into its biological activities.
Advanced Methodological Frameworks for Investigating Benzothiazole, 6 Isothiocyanato in Complex Research Systems
Chromatographic Separation and Purification Methodologies for Research Samples
The isolation and purification of Benzothiazole (B30560), 6-isothiocyanato- from synthesis reaction mixtures or biological matrices is a critical first step for any detailed investigation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for the analysis and purification of isothiocyanates. mdpi.comresearchgate.net However, the inherent instability and lack of strong chromophores in some isothiocyanates can present analytical challenges. researchgate.net
For purification, preparative HPLC is a common method. In some cases, high-speed counter-current chromatography (HSCCC) has been shown to yield slightly higher purity and significantly better recovery rates compared to preparative HPLC for similar compounds. mdpi.com Another approach for purifying isothiocyanates involves a sequence of pickling, distillation, and rectification, which can achieve purities exceeding 99.6% and is adaptable for industrial-scale production, reducing the reliance on large volumes of organic solvents often required in column chromatography. epo.org
The choice of extraction and purification solvents is critical and is dictated by the physicochemical properties of the specific isothiocyanate, such as its polarity and volatility. nih.gov Common solvents used for the extraction of isothiocyanates include dichloromethane, ethyl acetate, and methyl t-butyl ether. mdpi.comnih.gov
Table 1: Comparison of Purification Techniques for Isothiocyanates
| Technique | Advantages | Disadvantages | Purity Achieved (Example) | Recovery Rate (Example) |
| Preparative HPLC | High resolution, widely available. | Can have lower recovery rates. | 95% (for Sulforaphane) mdpi.com | 87.4% (for Sulforaphane) mdpi.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Higher recovery rates, good purity. | Less common than HPLC. | 97% (for Sulforaphane) mdpi.com | 98.5% (for Sulforaphane) mdpi.com |
| Pickling, Distillation, and Rectification | Suitable for industrial scale, high purity, reduced solvent use. epo.org | Requires specialized equipment. | >99.6% epo.org | Not specified |
| Column Chromatography | Versatile for various compounds. | Can be cumbersome and require large solvent volumes. epo.org | Dependent on stationary and mobile phases. | Dependent on methodology. |
Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., Real-time Reaction Monitoring)
Understanding the reaction mechanisms and kinetics of Benzothiazole, 6-isothiocyanato- is fundamental to elucidating its biological activity. Advanced spectroscopic techniques that allow for real-time monitoring are invaluable in this regard.
UV-Visible Spectroscopy can be employed to monitor biochemical reactions by tracking changes in the absorbance of a substrate or product over time, providing kinetic data on enzyme activity and mechanisms. longdom.org For isothiocyanates specifically, a spectrophotometric method has been developed based on their quantitative reaction with 1,2-benzenedithiol, which forms a product with a strong UV absorbance, allowing for sensitive quantification. nih.gov
Fluorescence Spectroscopy offers high sensitivity for studying biological processes. longdom.org The intrinsic fluorescence of proteins, such as human lysozyme, can be quenched upon binding to isothiocyanates, a phenomenon that can be used to study complex formation and binding mechanisms. documentsdelivered.com Techniques like synchronous and 3D fluorescence spectroscopy can reveal conformational and microenvironmental changes in the protein upon interaction. documentsdelivered.com
Raman Spectroscopy provides information about molecular vibrations without the need for labels, making it a powerful tool for the real-time, non-destructive monitoring of cellular components and their changes. longdom.org Surface-Enhanced Raman Scattering (SERS), an advanced application, significantly amplifies the Raman signal, enabling the detection of biomolecules at very low concentrations. longdom.org
FlowNMR Spectroscopy is an excellent non-invasive technique for real-time reaction monitoring. rsc.org It provides detailed structural information and can be used to obtain accurate kinetic data by carefully considering and correcting for flow effects. rsc.org
Time-Resolved Mid-Infrared (mid-IR) Quantum Cascade Laser (QCL) Absorption Spectroscopy is a high-resolution technique capable of monitoring the kinetics of reactive species with high temporal resolution. copernicus.org This method offers significant advantages over others like laser-induced fluorescence due to the broader range of species that can be analyzed in the infrared spectrum. copernicus.org
These real-time monitoring techniques are integral to the Process Analytical Technology (PAT) framework, which aims to ensure product quality through continuous process control. polito.it
Crystallographic Analysis of Benzothiazole, 6-isothiocyanato- Complexes for Structural Insights
X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules and their complexes. This technique is essential for understanding the precise geometry, conformation, and intermolecular interactions of Benzothiazole, 6-isothiocyanato- when it binds to target proteins or forms other molecular complexes.
For isothiocyanate-containing complexes, crystallographic analysis can reveal the coordination environment of a metal ion and the conformation of the ligand. For example, in a copper(II) complex with a macrocyclic ligand and a thiocyanate (B1210189) group, the copper ion was found to be in a square pyramidal environment. researchgate.net The bond lengths and angles provide precise information about the coordination. researchgate.net
Table 2: Crystallographic Data for a Related Benzothiazole Derivative
| Parameter | Value | Reference |
| Compound | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| Dihedral angle (thiourea and 4-bromophenyl ring) | 8.64 (12)° | iucr.org |
| Dihedral angle (thiourea and 2-benzothiazolyl moiety) | 1.94 (11)° | iucr.org |
This data is for a related compound and serves as an example of the type of information obtained from crystallographic analysis.
In Vitro Assay Development for Molecular Interaction Characterization
To characterize the molecular interactions of Benzothiazole, 6-isothiocyanato-, a variety of in vitro assays are employed. These assays are crucial for understanding its biological effects and mechanism of action at the molecular level.
Cell Proliferation Assays are used to determine the cytotoxic effects of the compound on cancer cells versus non-tumorigenic cells. nih.gov For example, the effect of isothiocyanates on the proliferation of ovarian cancer cells has been studied. nih.gov
Enzyme Inhibition Assays are used to investigate the effect of the compound on the activity of specific enzymes. Isothiocyanates are known to inhibit various enzymes, and these assays can quantify the extent of inhibition and provide insights into the mechanism. nih.gov
Gene and Protein Expression Analysis , such as quantitative real-time PCR (qRT-PCR), can be used to measure changes in the expression levels of specific genes, such as those involved in apoptosis (e.g., caspases) or cell cycle regulation, in response to treatment with the compound. nih.gov
Flow Cytometry is a powerful technique for analyzing the cell cycle. It can be used to determine if a compound induces cell cycle arrest at a specific phase, such as the G1/S phase. nih.gov
Molecular Docking and In Silico Studies are computational methods used to predict the binding mode and affinity of a ligand (like Benzothiazole, 6-isothiocyanato-) to a protein target. documentsdelivered.comnih.gov These studies can complement experimental data and provide a deeper understanding of the ligand-protein interactions. nih.gov For instance, docking studies have been used to understand the interaction of isothiocyanates with proteins like tubulin. pensoft.net
Biophysical Techniques , as mentioned in the spectroscopy section, such as UV-visible and fluorescence spectroscopy, are also key in vitro methods to study the binding of isothiocyanates to proteins and determine binding parameters. documentsdelivered.com
Computational and Theoretical Chemistry Contributions to Benzothiazole, 6 Isothiocyanato Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a microscopic view of the electronic properties of Benzothiazole (B30560), 6-isothiocyanato-, allowing for the prediction of its chemical behavior.
Density Functional Theory (DFT) Studies on Reactivity Descriptors
Key global reactivity descriptors that are often calculated include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A lower value indicates a more reactive species. scirp.org
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom or a group of atoms in a molecule to attract electrons to itself. scirp.org
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. scirp.org
Softness (S): The reciprocal of hardness, indicating a higher reactivity. scirp.org
These descriptors are crucial for understanding the reactivity and stability of benzothiazole derivatives. scirp.org For instance, a lower chemical hardness and higher softness value for a particular derivative would suggest it is more reactive compared to others in the same class. scirp.org
Table 1: Calculated Reactivity Descriptors for Benzothiazole Derivatives (Note: The following table is a representative example based on typical DFT studies of benzothiazole derivatives. Actual values for Benzothiazole, 6-isothiocyanato- would require specific calculations not publicly available in the searched literature.)
| Descriptor | Symbol | Typical Calculated Value Range (eV) | Implication |
| Chemical Hardness | η | 2.0 - 4.0 | Lower value indicates higher reactivity |
| Chemical Potential | μ | -4.0 - -2.0 | Indicates electron escaping tendency |
| Electronegativity | χ | 3.0 - 5.0 | Higher value indicates better electron acceptor |
| Electrophilicity Index | ω | 1.5 - 3.5 | Higher value indicates greater electrophilic character |
| Softness | S | 0.25 - 0.50 | Higher value indicates higher reactivity |
This table is illustrative. The specific values for Benzothiazole, 6-isothiocyanato- would need to be calculated directly.
Analysis of Frontier Molecular Orbitals and Charge Transfer Characteristics
The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic transitions and charge transfer properties. scirp.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net
The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. researchgate.net For benzothiazole derivatives, the HOMO is often localized on the benzothiazole ring system, while the LUMO may be distributed over other parts of the molecule depending on the substituents. researchgate.netresearchgate.net This distribution is crucial for understanding intramolecular charge transfer (ICT), a process that can significantly influence the molecule's photophysical properties. scirp.org
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer characteristics. scirp.orgscirp.org NBO analysis provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule, quantifying the stabilization energy associated with these interactions. scirp.orgrsc.org
Table 2: Frontier Molecular Orbital Properties and Their Significance (Note: The following table is a representative example based on typical DFT studies of benzothiazole derivatives. Actual values for Benzothiazole, 6-isothiocyanato- would require specific calculations.)
| Parameter | Symbol | Typical Calculated Value Range (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -1.5 | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 | Lower value suggests higher reactivity |
This table is illustrative. The specific values for Benzothiazole, 6-isothiocyanato- would need to be calculated directly.
Molecular Docking and Dynamics Simulations for Binding Mechanism Elucidation
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Benzothiazole, 6-isothiocyanato-, and a biological macromolecule (receptor), typically a protein. mdpi.comgrafiati.com These methods are instrumental in drug discovery and design, providing insights into the binding modes, affinities, and stability of ligand-receptor complexes. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on a force field that estimates the binding energy. grafiati.com This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. grafiati.comnih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor. nih.gov These simulations can reveal the stability of the predicted binding pose, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction. nih.gov The binding free energy can also be calculated from MD trajectories using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity. nih.gov
Table 3: Key Parameters in Molecular Docking and Dynamics Simulations
| Parameter | Description | Information Gained |
| Docking Score | An estimation of the binding affinity between the ligand and the receptor. | Ranks potential binding poses and ligands. |
| Binding Pose | The predicted three-dimensional orientation of the ligand within the receptor's active site. | Identifies key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Assesses the stability of the protein and the ligand's binding pose during an MD simulation. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the protein. |
| Binding Free Energy | A more accurate calculation of the binding affinity, often derived from MD simulations. | Provides a quantitative measure of the strength of the ligand-receptor interaction. |
QSAR/QSPR Modeling for Theoretical Structure-Activity/Property Relationships (excluding clinical prediction)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built on the principle that the structure of a molecule determines its activity or properties. nih.gov
The development of a QSAR/QSPR model involves several key steps:
Data Set Collection: A set of molecules with known activities or properties is gathered. mdpi.com
Molecular Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule. nih.gov These descriptors encode various aspects of the molecular structure, such as topological, geometrical, electronic, and physicochemical properties. nih.govnih.gov
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the activity or property of interest. mdpi.com
Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and external validation. mdpi.commdpi.com
For benzothiazole derivatives, QSAR studies can be used to understand which structural features are important for a particular non-clinical biological activity. researchgate.net For example, a QSAR model might reveal that the presence of an electron-withdrawing group at a specific position on the benzothiazole ring increases its activity. This information is invaluable for the rational design of new, more potent analogues. researchgate.net Similarly, QSPR models can predict important physicochemical properties like solubility, lipophilicity (logP), and melting point, which are crucial for understanding the compound's behavior in various environments. mdpi.com
Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples | Information Encoded |
| Topological | Connectivity indices, Wiener index | The atom connectivity and branching of the molecule. |
| Geometrical | Molecular surface area, molecular volume | The 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | The electronic distribution and reactivity of the molecule. researchgate.net |
| Physicochemical | LogP, molar refractivity | The lipophilicity and polarizability of the molecule. |
Prediction of Reaction Pathways and Transition States via Computational Methods
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. cecam.org For a molecule like Benzothiazole, 6-isothiocyanato-, these methods can be used to predict its reactivity in various chemical transformations, such as its synthesis or its reactions with other molecules.
The potential energy surface (PES) is a central concept in these studies. The PES is a mathematical function that relates the energy of a molecule to its geometry. Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states, which are the energy maxima along the reaction coordinate.
Computational methods, particularly DFT, are widely used to map out the PES for a given reaction. researchgate.net By locating the reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, it can reveal which bonds are breaking and which are forming during the reaction. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.
For the synthesis of benzothiazole derivatives, computational studies can help to understand the mechanism of cyclization reactions and the role of catalysts. researchgate.netmdpi.com For instance, in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, computational methods can elucidate the steps involved in the condensation and subsequent cyclization to form the benzothiazole ring. mdpi.com
Table 5: Key Computational Parameters in Reaction Pathway Prediction
| Parameter | Description | Significance |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |
| Reaction Energy (ΔErxn) | The overall energy change of a reaction (difference in energy between products and reactants). | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the mechanism of the reaction, including bond breaking and formation. |
| Imaginary Frequency | A vibrational frequency that is an imaginary number, characteristic of a transition state. | Confirms that a stationary point on the potential energy surface is a true transition state. |
Future Perspectives and Emerging Research Trajectories for Benzothiazole, 6 Isothiocyanato
Integration with Novel Synthetic Technologies and Catalyst Development
The synthesis of Benzothiazole (B30560), 6-isothiocyanato- involves two key challenges: the formation of the benzothiazole ring and the introduction of the isothiocyanate group. Future research will undoubtedly focus on integrating modern, efficient, and sustainable synthetic methods.
Recent advancements in the synthesis of the benzothiazole core have moved away from harsh traditional methods towards greener and more efficient catalytic systems. mdpi.com These include visible-light-driven photoredox catalysis, which allows for C-H functionalization and C-S bond formation under mild conditions, often without the need for a metal catalyst. organic-chemistry.org The use of inexpensive and reusable catalysts, such as graphitic carbon nitride (g-C3N4) or various metal nanoparticles (e.g., ZnO, NiO), represents a significant step forward. organic-chemistry.orgekb.eg Similarly, methods for synthesizing isothiocyanates have evolved, with new protocols utilizing elemental sulfur or employing copper-catalyzed reactions to avoid toxic reagents like thiophosgene (B130339). mdpi.comrsc.org
Future synthetic strategies for Benzothiazole, 6-isothiocyanato- will likely involve one-pot or tandem reactions that combine these novel technologies. For instance, a potential route could involve the visible-light-mediated cyclization of a thioanilide precursor that already contains a masked or precursor form of the isothiocyanate group. The development of catalysts that can facilitate both the benzothiazole ring formation and the isothiocyanate installation in a single step would be a major breakthrough.
Exploration of New Biological Targets for Mechanistic Understanding
The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in drugs with activities ranging from anticancer and antimicrobial to anticonvulsant. researchgate.netmdpi.comnih.gov The future of Benzothiazole, 6-isothiocyanato- in this arena will be defined by a deeper mechanistic exploration of its potential biological targets, driven by the reactivity of the isothiocyanate group.
Isothiocyanates are known electrophiles that can react with nucleophilic residues in proteins, most notably the thiol group of cysteine. This ability to form covalent bonds can lead to irreversible inhibition of target enzymes, a highly sought-after property in drug design. Many benzothiazole derivatives have been identified as inhibitors of key enzymes in cancer and inflammation, such as carbonic anhydrases (CAs) and various protein kinases. nih.govnih.gov For example, specific benzothiazole-6-sulfonamides have shown potent inhibition of tumor-associated CA isoforms IX and XII. nih.govresearchgate.net
Emerging research will likely focus on designing Benzothiazole, 6-isothiocyanato- and its analogues as covalent inhibitors for these and other validated targets. By positioning the reactive isothiocyanate group at the 6-position, researchers can probe the accessibility of cysteine residues within the active sites or allosteric pockets of target proteins. This approach could lead to highly selective and potent therapeutic agents. The exploration will extend to targets involved in neurodegenerative diseases, where the parent drug Riluzole (a 2-amino-6-substituted benzothiazole) has shown efficacy, and infectious diseases, where benzothiazoles have demonstrated broad-spectrum antimicrobial activity. nih.govmdpi.comnih.gov
Development of Next-Generation Chemical Probes and Research Tools
The unique combination of a fluorescent-capable benzothiazole core and a reactive isothiocyanate handle makes Benzothiazole, 6-isothiocyanato- an ideal candidate for the development of next-generation chemical probes. rsc.org
Isothiocyanates, such as the classic Fluorescein (B123965) isothiocyanate (FITC), have long been used to label proteins and other biomolecules for detection and imaging. rsc.org The benzothiazole moiety itself is a component of various fluorescent dyes and probes. nih.gov For instance, certain hydroxy-benzothiazole derivatives have been designed as mitochondria-specific fluorescent probes that can report on the local microenvironment. nih.gov
Future research will likely harness these dual properties to create highly specific "reactive" fluorescent probes. Benzothiazole, 6-isothiocyanato- could be used to tag specific proteins in a complex biological sample, allowing for their visualization and isolation. If the benzothiazole core's fluorescence is sensitive to its environment (e.g., polarity, pH, or binding event), the probe could report on the functional state of its target. This could enable the development of activity-based probes (ABPs) to profile enzyme activity directly in living cells, providing invaluable tools for understanding disease pathology and for drug discovery. nih.govnih.gov
Contribution to Fundamental Understanding of Heterocyclic Isothiocyanate Chemistry
The study of Benzothiazole, 6-isothiocyanato- is poised to contribute significantly to the fundamental understanding of heterocyclic chemistry. Isothiocyanates are exceptionally versatile synthetic intermediates, capable of participating in a wide array of chemical transformations to form thioureas and other nitrogen- and sulfur-containing heterocycles. rsc.orgchemrxiv.org
Systematic investigation into the reactivity of Benzothiazole, 6-isothiocyanato- will provide crucial data on how the electron-rich benzothiazole ring system modulates the electrophilicity and reaction profile of the appended isothiocyanate group. This includes studying its participation in cycloaddition reactions, its reactions with various nucleophiles, and its potential as a monomer in polymerization reactions. Comparing its reactivity to simpler aryl isothiocyanates will elucidate the electronic and steric influence of the fused thiazole (B1198619) ring. This fundamental knowledge is essential for designing more complex molecules and for predicting the outcomes of synthetic routes involving this and related building blocks. organic-chemistry.org
Potential Applications in Advanced Materials Research (e.g., Sensors, Polymers, Optoelectronics)
Beyond its biological potential, Benzothiazole, 6-isothiocyanato- has promising applications in advanced materials science. Benzothiazole derivatives are known to possess interesting photophysical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nih.govresearchgate.net
The isothiocyanate group provides a convenient anchor point for grafting the functional benzothiazole unit onto polymer backbones or surfaces. This could be used to create:
Functional Polymers: Copolymers incorporating Benzothiazole, 6-isothiocyanato- could exhibit unique optical or redox-responsive properties. For example, benzothiazole-disulfide polymers have been developed for creating reversibly functionalizable coatings for biomedical applications, a strategy that could be adapted using the isothiocyanate group for permanent conjugation. rsc.org
Chemical Sensors: A surface functionalized with Benzothiazole, 6-isothiocyanato- could act as a sensor. The benzothiazole core's fluorescence might change upon the covalent binding of a specific analyte to the isothiocyanate group, enabling sensitive and selective detection.
Optoelectronic Materials: Quantum chemistry studies have shown that modifying the benzothiazole structure can tune its HOMO/LUMO energy levels, which is critical for applications in organic solar cells. researchgate.net The ability to polymerize or graft these units via the isothiocyanate handle offers a pathway to creating novel, processable materials for optoelectronic devices.
Photoinitiators: Benzothiazole-based dyes have been used as sensitizers in photoinitiating systems for the radical polymerization of acrylates, a key process in coatings and 3D printing. researchgate.net The isothiocyanate group could allow this functionality to be covalently integrated into a polymer system.
Q & A
Q. What are the key synthetic routes for 6-isothiocyanato-benzothiazole derivatives, and how can reaction conditions be optimized for yield and purity?
The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing benzothiazole derivatives. For example, 2-(4-bromophenyl)benzothiazole was synthesized using Pd(PPh₃)₄ as a catalyst under reflux conditions (methanol, 80°C, 12 hours), achieving yields up to 85% when coupled with phenylboronic acids . Optimization involves:
- Catalyst selection : Pd-based catalysts improve coupling efficiency.
- Solvent systems : Polar aprotic solvents enhance reaction rates.
- Temperature control : Microwave-assisted synthesis reduces reaction times while maintaining yields >75% .
For isothiocyanate substitution, post-functionalization via thiophosgene or thiocyanate nucleophilic substitution is recommended, with careful pH control (pH 7–9) to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing benzothiazole derivatives, particularly in confirming functional group modifications like isothiocyanate substitution?
- Fluorescence spectroscopy : Detects electronic transitions in benzothiazole cores (excitation at 330 nm, emission 400–500 nm) .
- HPLC/MS : Identifies metabolic intermediates and purity (>98%) using C18 columns and acetonitrile/water gradients .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., 6-position shifts at δ 7.8–8.2 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemical ambiguities in bioactive conformations .
Q. What primary pharmacological activities have been reported for benzothiazole derivatives, and how do structural modifications at the 6-position influence these activities?
6-Substituted benzothiazoles exhibit:
- Anticancer activity : 6-Amino and 6-nitro groups enhance topoisomerase inhibition (IC₅₀ = 2–10 µM) .
- Antimicrobial effects : 6-Isothiocyanate derivatives disrupt bacterial membranes (MIC = 8–32 µg/mL against S. aureus) .
- α-Glucosidase inhibition : Bulky 6-substituents (e.g., aryl groups) improve binding affinity (Ki < 1 µM) via hydrophobic pocket interactions .
Substituent lipophilicity (logP > 3) correlates with enhanced blood-brain barrier penetration for neuroactive derivatives .
Advanced Research Questions
Q. How can group-based QSAR models guide the rational design of benzothiazole derivatives with enhanced anticancer activity?
A GQSAR study of 41 derivatives fragmented benzothiazoles into R₁ (6-position) and R₂ regions, identifying:
- R₁ hydrophobicity : logP > 2.5 improves membrane permeability (e.g., chloro or methyl groups) .
- R₂ hydrogen-bond donors : Carboxamide or hydroxyl groups enhance target binding (e.g., BCL-2 inhibition) .
Regression models (R² = 0.89) correlate descriptors like molar refractivity and polar surface area with IC₅₀ values . For 6-isothiocyanato derivatives, prioritize substituents balancing lipophilicity and hydrogen-bond capacity.
Q. What computational strategies are employed to elucidate the binding mechanisms of benzothiazole-based inhibitors with biological targets like α-glucosidase or BCL-2?
- Molecular docking (AutoDock/Vina) : Predicts binding poses of 6-isothiocyanato derivatives in α-glucosidase active sites (binding energy < −8 kcal/mol) .
- Molecular dynamics (GROMACS) : Simulates stability of inhibitor-BCL-2 complexes (RMSD < 2 Å over 100 ns) .
- Free-energy perturbation (FEP) : Quantifies contributions of 6-substituents to binding affinity (ΔΔG < −1.5 kcal/mol for nitro groups) .
Q. How should researchers address contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives across different biological assays?
- Assay standardization : Normalize cytotoxicity data using MTT assays (24–48 hr exposure) .
- Meta-analysis : Pool SAR data from ≥3 independent studies to identify consensus trends (e.g., 6-nitro > 6-amino in antiproliferative activity) .
- Mechanistic profiling : Use kinome-wide screening or proteomics to differentiate on-target vs. off-target effects .
For example, discrepancies in antimicrobial SAR may arise from efflux pump variability across bacterial strains, requiring efflux-deficient mutant controls .
Methodological Considerations
- Synthetic reproducibility : Report catalyst loadings (5–10 mol%), solvent ratios, and purification methods (e.g., column chromatography vs. recrystallization) .
- Bioactivity validation : Use orthogonal assays (e.g., fluorescence polarization + SPR for binding studies) .
- Data transparency : Share raw spectral data and docking parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
